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Compound of Interest

Compound Name: 2,4-Dimethoxy-5-nitropyridine

CAS No.: 607373-84-2

Cat. No.: B1454493

Get Quote

This guide provides a comprehensive technical overview of the spectroscopic characteristics of

2,4-Dimethoxy-5-nitropyridine (CAS No: 607373-84-2; Molecular Formula: C₇H₈N₂O₄;

Molecular Weight: 184.15 g/mol ).[1][2] While direct experimental spectra for this specific

molecule are not widely available in peer-reviewed literature, this document synthesizes data

from closely related analogues and foundational spectroscopic principles to present a robust,

predictive analysis. This guide is intended for researchers, scientists, and professionals in drug

development who require a detailed understanding of the spectral properties of substituted

nitropyridines.

The structural framework of 2,4-Dimethoxy-5-nitropyridine, featuring a pyridine ring with two

electron-donating methoxy groups and one electron-withdrawing nitro group, gives rise to a

unique electronic environment. This environment dictates its characteristic spectral signature,

which is invaluable for its identification, purity assessment, and the study of its chemical

behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For

2,4-Dimethoxy-5-nitropyridine, both ¹H and ¹³C NMR are critical for confirming the

substitution pattern on the pyridine ring.

Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and

the methoxy groups. The chemical shifts are influenced by the electronic effects of the

substituents. The nitro group is strongly electron-withdrawing, deshielding nearby protons,

while the methoxy groups are electron-donating, causing a shielding effect.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Rationale

H-3 ~6.5 - 6.8 s N/A

Shielded by two

adjacent

methoxy groups.

H-6 ~8.8 - 9.1 s N/A

Deshielded by

the adjacent nitro

group and the

ring nitrogen.

OCH₃ (C-2) ~4.0 - 4.2 s N/A

Typical range for

a methoxy group

on an aromatic

ring.

OCH₃ (C-4) ~3.9 - 4.1 s N/A

Similar to the C-2

methoxy, slightly

different due to

its position

relative to the

nitro group.
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Note: Predictions are based on analysis of related structures and general principles of NMR

spectroscopy. The spectrum is typically recorded in CDCl₃ or DMSO-d₆.

Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The

carbons directly attached to the electronegative oxygen and nitrogen atoms will appear at lower

field (higher ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Rationale

C-2 ~165 - 168
Attached to oxygen and

adjacent to ring nitrogen.

C-3 ~95 - 100
Shielded by two methoxy

groups.

C-4 ~155 - 158 Attached to oxygen.

C-5 ~135 - 140 Attached to the nitro group.

C-6 ~145 - 150

Adjacent to the ring nitrogen

and influenced by the nitro

group.

OCH₃ (C-2) ~55 - 58 Typical for methoxy carbons.

OCH₃ (C-4) ~54 - 57 Typical for methoxy carbons.

Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for structural

verification.

Step-by-Step NMR Acquisition Protocol:
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Sample Preparation: Dissolve approximately 5-10 mg of 2,4-Dimethoxy-5-nitropyridine in

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[3]

The choice of solvent is critical and can slightly influence chemical shifts.[4]

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for

chemical shift referencing (0.00 ppm).

Instrument Setup:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

Shim the magnetic field to achieve optimal resolution.

Set the appropriate spectral width and number of scans. For ¹H NMR, 8-16 scans are

typically sufficient. For ¹³C NMR, a larger number of scans will be necessary due to the

lower natural abundance of the ¹³C isotope.

Data Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Acquire a proton-decoupled ¹³C NMR spectrum.

If necessary, perform two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) to

confirm assignments.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase the spectrum and perform baseline correction.

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Reference the chemical shifts to the internal standard.
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Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation. For 2,4-Dimethoxy-5-nitropyridine, the key vibrational modes

will be associated with the nitro group, the C-O bonds of the methoxy groups, and the aromatic

pyridine ring.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

~1520 - 1560 Nitro (NO₂) Asymmetric Stretch

~1340 - 1380 Nitro (NO₂) Symmetric Stretch

~1600 - 1620 Aromatic Ring C=C and C=N Stretch

~1250 - 1300 Aryl Ether Asymmetric C-O-C Stretch

~1020 - 1080 Aryl Ether Symmetric C-O-C Stretch

~2850 - 3000 Methoxy (CH₃) C-H Stretch

Note: The presence of strong absorption bands for the nitro group is a key diagnostic feature in

the IR spectrum.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1454493/docs?utm_src=pdf-body-img#spectroscopic-profile-of-2-4-dimethoxy-5-nitropyridine-a-technical-guide
https://www.benchchem.com/product/b1454493/docs?utm_src=pdf-body#spectroscopic-profile-of-2-4-dimethoxy-5-nitropyridine-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1454493?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol for IR Data Acquisition
Step-by-Step ATR-FTIR Protocol:

Sample Preparation: Place a small amount of the solid 2,4-Dimethoxy-5-nitropyridine
sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrument Setup:

Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

Apply pressure to the sample to ensure good contact with the crystal.

Data Acquisition:

Collect the spectrum over the range of 4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Processing:

Perform a background subtraction.

Identify and label the major absorption peaks.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, allowing for the determination of its molecular weight and structural features.

Predicted Mass Spectrum Data
For 2,4-Dimethoxy-5-nitropyridine, a soft ionization technique like Electrospray Ionization

(ESI) is expected to show a prominent protonated molecular ion.

Molecular Ion (M⁺): m/z = 184.05

Protonated Molecular Ion ([M+H]⁺): m/z = 185.06
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Under harder ionization conditions like Electron Ionization (EI), fragmentation would be

expected.

Table 4: Plausible Fragmentation Patterns

Fragment Ion (m/z) Loss

169 Loss of •CH₃

154 Loss of •NO

138 Loss of •NO₂

124 Loss of •CH₃ and •NO₂

Experimental Protocol for MS Data Acquisition
Step-by-Step LC-MS (ESI) Protocol:

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable

solvent system like acetonitrile/water with 0.1% formic acid.

Instrument Setup:

Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI

source.

Set the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation

temperature) to optimal values for the compound class.

Operate in positive ion mode to observe the [M+H]⁺ ion.

Data Acquisition:

Infuse the sample directly or inject it through an LC column.

Acquire data over a suitable mass range (e.g., m/z 50-500).

Data Analysis:
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Identify the molecular ion peak.

Analyze any in-source fragmentation or adducts that may be present.

Sample Preparation Data Acquisition (LC-MS) Data Analysis

Prepare Dilute Solution
(~1 µg/mL)

Add Mobile Phase
(e.g., ACN/H2O + 0.1% FA) Inject Sample into LC Electrospray Ionization (ESI) Mass Analysis Identify [M+H]+ Peak Analyze Fragmentation

Click to download full resolution via product page

Caption: Workflow for Mass Spectrometry Analysis.

Conclusion
The spectroscopic data for 2,4-Dimethoxy-5-nitropyridine can be reliably predicted based on

the well-understood principles of NMR, IR, and MS, and by comparison with analogous

structures. The key identifying features are the two singlet signals for the aromatic protons in

the ¹H NMR spectrum, the characteristic strong IR absorptions of the nitro group, and a

protonated molecular ion at m/z 185 in the ESI mass spectrum. The experimental protocols

outlined in this guide provide a robust framework for obtaining high-quality data for this and

related compounds, ensuring accurate characterization and quality control in a research and

development setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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